![molecular formula C12H16ClNO B1485520 1-{[(2-Chloro-4-methylphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2146168-06-9](/img/structure/B1485520.png)
1-{[(2-Chloro-4-methylphenyl)amino]methyl}cyclobutan-1-ol
Overview
Description
Scientific Research Applications
Synthesis and Medicinal Chemistry
Cyclobutane derivatives have been widely studied for their synthetic routes and potential medicinal applications. For example, compounds like (2S,3R)-3-(N-Benzyloxycarbonyl)amino-1-chloro-4-phenylthiobutan-2-ol, a central intermediate of nelfinavir, a potent HIV protease inhibitor, show the importance of cyclobutane derivatives in developing clinically efficacious drugs (Ikunaka et al., 2002). This highlights the role of cyclobutane derivatives in synthesizing complex molecules for pharmaceutical applications.
Crystal Structure and Molecular Characterization
Studies on the crystal structure of cyclobutane derivatives, such as 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole, contribute to our understanding of molecular geometry, which is crucial for drug design and material science applications (Sarı et al., 2002). This research aids in the exploration of molecular interactions and stability, contributing to the development of new materials and therapeutics.
Analytical Characterization and Synthetic Applications
The identification and characterization of novel cyclobutane derivatives, such as the research chemical N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA), and its differentiation from isomers, underline the importance of cyclobutane derivatives in analytical chemistry for identifying and understanding new compounds (McLaughlin et al., 2016). This work demonstrates the versatility of cyclobutane derivatives as intermediates in the synthesis of complex molecules.
properties
IUPAC Name |
1-[(2-chloro-4-methylanilino)methyl]cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9-3-4-11(10(13)7-9)14-8-12(15)5-2-6-12/h3-4,7,14-15H,2,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPMVOBQJVZHBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2(CCC2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(2-Chloro-4-methylphenyl)amino]methyl}cyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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